Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI)
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Overview
Description
Preparation Methods
The synthesis of Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a formylhydroxylamine derivative with a suitable amide precursor . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized products.
Scientific Research Applications
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules and as a building block for the development of new materials . In biology, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of metalloproteinases and other metalloenzymes .
In medicine, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) is investigated for its potential therapeutic applications, including its role as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
In industry, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) involves its interaction with specific molecular targets, particularly metalloenzymes . The compound acts as a chelating agent, binding to the metal ions in the active site of the enzyme and inhibiting its activity. This inhibition can lead to a decrease in the catalytic activity of the enzyme, thereby affecting various biochemical pathways and processes.
The molecular targets of this compound include metalloproteinases, which are involved in the degradation of extracellular matrix components, and other metalloenzymes that play critical roles in cellular metabolism and signaling . By inhibiting these enzymes, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) can modulate various physiological and pathological processes.
Comparison with Similar Compounds
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) can be compared with other similar compounds, such as hydroxamic acids and their derivatives . These compounds share a common functional group, the hydroxamic acid moiety, which is responsible for their chelating properties and enzyme inhibitory activity.
Similar compounds include:
- Hydroxamic acid
- N-methylhydroxamic acid
- N-phenylhydroxamic acid
Compared to these compounds, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) exhibits unique structural features, such as the presence of a carbamoyl group and a methylpropyl substituent, which may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
14525-74-7 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[formyl(hydroxy)amino]-3-methylbutanamide |
InChI |
InChI=1S/C6H12N2O3/c1-4(2)5(6(7)10)8(11)3-9/h3-5,11H,1-2H3,(H2,7,10) |
InChI Key |
BECJBUMKKBEXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)N(C=O)O |
Synonyms |
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) |
Origin of Product |
United States |
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